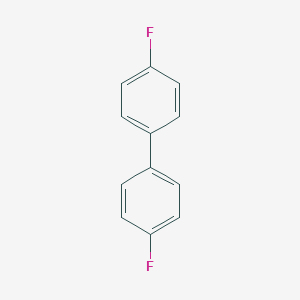

4,4'-Difluorobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4173. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDAAZQDQJGXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192870 | |

| Record name | 4,4'-Difluorodiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an aromatic odor; [Merck Index] White crystalline solid; [Aldrich MSDS] | |

| Record name | 4,4'-Difluorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

398-23-2 | |

| Record name | 4,4′-Difluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorodiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Difluorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Difluorodiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-difluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIFLUORODIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0694GMK81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4,4'-Difluorobiphenyl from Benzidine

This technical guide provides a comprehensive overview of the synthesis of this compound from benzidine, a process of significant interest in the development of pharmaceuticals and advanced materials.[1] The primary method detailed is the Balz-Schiemann reaction, a reliable route for introducing fluorine atoms into aromatic systems.[2][3]

WARNING: Benzidine is a known carcinogen and should be handled with extreme caution in a well-ventilated area, using appropriate personal protective equipment.[4][5][6][7][8][9] All procedures involving benzidine and its derivatives must be conducted in accordance with strict safety protocols.[4][5][7][8]

Reaction Overview: The Balz-Schiemann Reaction

The synthesis of this compound from benzidine is achieved through a modified Balz-Schiemann reaction.[10] This reaction involves the tetrazotization of benzidine, followed by the thermal decomposition of the resulting bis-diazonium salt in the presence of a fluoride source, typically fluoboric acid.[2][10][11] The overall transformation can be summarized as follows:

-

Formation of Benzidine Dihydrochloride: Benzidine is treated with concentrated hydrochloric acid to form its dihydrochloride salt.[10]

-

Tetrazotization: The benzidine dihydrochloride is then treated with sodium nitrite at low temperatures to form the 4,4'-biphenylene-bis-diazonium chloride.[10][12]

-

Formation of the Diazonium Tetrafluoroborate: The bis-diazonium salt is reacted with fluoboric acid to precipitate the more stable 4,4'-biphenylene-bis-diazonium borofluoride.[10]

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate is carefully heated, leading to the release of nitrogen gas and the formation of this compound.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from benzidine, based on the procedure from Organic Syntheses.[10]

Table 1: Reactant Quantities

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Benzidine | 184.24 | 280 | 1.5 |

| Concentrated HCl | 36.46 | - | 10.2 |

| Sodium Nitrite (95%) | 69.00 | 232 | 3.2 |

| Boric Acid | 61.83 | 104 | 1.68 |

| Hydrofluoric Acid (60%) | 20.01 | 222 | 6.66 |

Table 2: Reaction Conditions and Yields

| Step | Parameter | Value |

| Benzidine Dihydrochloride Formation | Temperature | Steam Bath |

| Time | 1-2 hours | |

| Tetrazotization | Temperature | -10°C to -5°C |

| Time | 2 hours | |

| Diazonium Borofluoride Formation | Temperature | < 10°C |

| Time | 20-30 minutes | |

| Decomposition of Diazonium Salt | Temperature | Gradual heating |

| Overall Yield (based on Benzidine) | 54-56% | |

| Yield (based on Diazonium Salt) | 80-81.5% | |

| Melting Point of Product | 88-89°C |

Detailed Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses.[10]

3.1. Preparation of 4,4'-Biphenylene-bis-diazonium Borofluoride

-

In a 5-liter round-bottomed flask, a mixture of 280 g (1.5 moles) of commercial benzidine and 880 cc (10.2 moles) of concentrated hydrochloric acid is warmed on a steam bath for one to two hours with occasional shaking to form the dihydrochloride.[10]

-

The flask is then equipped with a mechanical stirrer and a dropping funnel and cooled to -10°C in an ice-salt bath.[10]

-

While maintaining the temperature below -5°C, the benzidine dihydrochloride is tetrazotized over two hours by the dropwise addition of a solution of 232 g (3.2 moles) of 95% sodium nitrite in 800 cc of water. The addition is continued until a faint positive test for nitrous acid is obtained with starch-iodide paper after twenty minutes.[10]

-

Concurrently, in a 1-liter beaker coated with paraffin, 104 g (1.68 moles) of boric acid is slowly dissolved in 222 g (6.66 moles) of 60% hydrofluoric acid, keeping the temperature below 20-25°C.[10] Caution: Hydrofluoric acid is extremely corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment.

-

The cold fluoboric acid solution is then added rapidly with stirring to the tetrazo solution, ensuring the temperature remains below 10°C. A thick paste of 4,4'-biphenylene-bis-diazonium borofluoride will form.[10]

-

The mixture is stirred at 10°C for an additional twenty to thirty minutes.[10]

-

The precipitate is collected on a Büchner funnel and washed successively with approximately 200 cc of cold water, 200 cc of cold commercial methyl alcohol, and 200 cc of commercial ether. The cake is sucked as dry as possible between washings.[10]

-

The product is then dried in a vacuum desiccator over concentrated sulfuric acid. The yield of the dry solid is 393-400 g (68-69% of the theoretical amount).[10]

3.2. Thermal Decomposition and Purification

-

A 1-liter distilling flask with a wide side arm is used for the decomposition. A 500-cc distilling flask is attached to the side arm to serve as a receiver and is cooled with running water.[10]

-

The dried 4,4'-biphenylene-bis-diazonium borofluoride is placed in the decomposition flask and heated gently at the upper edge with a Bunsen burner.[10]

-

Once the decomposition begins, the burner is removed, and the reaction is allowed to proceed spontaneously. Heat is reapplied as needed to maintain the reaction. Finally, vigorous heating is employed to ensure complete decomposition.[10]

-

Some of the this compound will collect in the receiver, but the majority will remain in the decomposition flask.[10]

-

The black residue in the decomposition flask is subjected to steam distillation to recover the crude product.[10]

-

A second steam distillation of the crude product yields pure white this compound, which melts at 88-89°C after drying. The final yield is 61-62 g (54-56% based on the initial benzidine).[10]

Safety and Handling

-

Benzidine: Benzidine is a known human carcinogen and is toxic.[4][5][6][7][8][9] It can be absorbed through the skin.[8] All handling should be done in a designated area, such as a fume hood, with appropriate personal protective equipment, including gloves, lab coat, and eye protection.[4][5][7]

-

Hydrofluoric Acid: HF is extremely corrosive and can cause severe, painful burns that may not be immediately apparent.[10] Use in a well-ventilated fume hood with appropriate HF-resistant gloves and eye protection is mandatory. An HF-specific first aid kit, including calcium gluconate gel, should be readily available.

-

Diazonium Salts: Diazonium salts, particularly in the dry state, can be explosive.[11] They should be handled with care and not subjected to shock or friction. The decomposition should be carried out behind a safety shield.

-

Waste Disposal: All waste materials, including residual benzidine, diazonium salts, and solvents, should be disposed of as hazardous waste according to institutional and regulatory guidelines.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 4. chemicalbook.com [chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. Benzidine - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. jk-sci.com [jk-sci.com]

- 12. publications.iarc.who.int [publications.iarc.who.int]

An In-depth Technical Guide to the Physical Properties of 4,4'-Difluorobiphenyl Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,4'-Difluorobiphenyl crystals, a compound of interest in various scientific and industrial applications, including organic electronics and pharmaceutical synthesis.[1] This document presents quantitative data in a structured format, details the experimental methodologies for key property determination, and includes a visualization of the experimental workflow for crystal structure analysis.

Core Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2][3][4][5] It is characterized by its thermal stability and chemical resistance.[1] The presence of two fluorine atoms on the biphenyl structure imparts unique properties to the molecule, influencing its electronic characteristics and intermolecular interactions.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈F₂ | [1][3][4][5][6] |

| Molecular Weight | 190.19 g/mol | [1][3][5][6][7] |

| Melting Point | 88-91 °C | [1][2][3][4] |

| Boiling Point | 254-255 °C | [1][3][4][6] |

| Density | ~1.247 g/cm³ (estimate) | [3][4] |

| Water Solubility | Insoluble | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [1][2][4][5] |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/a | [8] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography.[8] At room temperature (293 K), it is isostructural with biphenyl, belonging to the monoclinic crystal system with the space group P2₁/a.[8] The unit cell parameters at this temperature are a = 7.78(1) Å, b = 5.847(9) Å, c = 9.99(1) Å, and β = 92.85(9)°.[8] The molecules are planar within the crystal lattice.[8]

Experimental Protocols

The determination of the physical properties of this compound crystals involves several standard laboratory techniques.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

-

A small amount of the finely powdered this compound crystals is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation):

-

A sample of this compound is placed in a distillation flask.

-

The flask is connected to a condenser and a collection flask. A thermometer is placed at the vapor outlet of the distillation flask to measure the temperature of the vapor.

-

The flask is heated, and the temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the given atmospheric pressure.

X-ray Crystallography

Principle: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal.[9] Crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.[10] By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.[9]

Methodology:

-

Crystal Growth: Single crystals of this compound of sufficient size and quality are grown from a suitable solvent.

-

Crystal Mounting: A single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of spots, is recorded on a detector.[9]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.[9] The intensities are then used to determine the arrangement of atoms within the unit cell. This initial model is then refined to best fit the experimental data.[9]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons.

-

¹⁹F NMR: Specifically probes the fluorine atoms. The ¹⁹F NMR spectrum of this compound would show a signal characteristic of the fluorine environments in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H and C-F bonds, as well as aromatic C=C stretching vibrations.

Visualizations

The following diagram illustrates the general workflow for determining the crystal structure of this compound using X-ray crystallography.

Caption: Workflow for X-ray Crystal Structure Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|398-23-2|lookchem [lookchem.com]

- 3. This compound | 398-23-2 [amp.chemicalbook.com]

- 4. This compound [chembk.com]

- 5. L08361.06 [thermofisher.com]

- 6. This compound [stenutz.eu]

- 7. scbt.com [scbt.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

4,4'-Difluorobiphenyl CAS number and molecular formula

An In-depth Technical Guide to 4,4'-Difluorobiphenyl

This technical guide provides a comprehensive overview of this compound, a versatile fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physical properties, synthesis protocols, key applications, and safety information.

Chemical Identity

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is essential for its application in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Weight | 190.19 g/mol | [1][2][3][4][6] |

| Appearance | White to light yellow crystalline powder | [3][4][6] |

| Melting Point | 88-91 °C | [3][6][7][8] |

| Boiling Point | 254-255 °C | [6][7][8] |

| Density | 1.165 - 1.328 g/cm³ | [3][4] |

| Water Solubility | Insoluble | [3][4] |

| Flash Point | 88.8 °C | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. The Balz-Schiemann reaction is a classic and reliable laboratory method.[9] Modern approaches often utilize cross-coupling reactions like the Suzuki-Miyaura coupling for high efficiency and substrate scope.

Balz-Schiemann Reaction from Benzidine

This method involves the tetrazotization of benzidine, followed by the formation of the bis-diazonium borofluoride salt, which is then thermally decomposed.[9]

Experimental Protocol:

-

Tetrazotization: A solution of benzidine in hydrochloric acid is cooled and treated with an aqueous solution of sodium nitrite to form the tetrazo solution, keeping the temperature below 10°C.

-

Borofluoride Salt Formation: A cold fluoboric acid solution is added to the tetrazo solution. This results in the precipitation of a thick paste of 4,4'-biphenylene-bis-diazonium borofluoride. The paste is stirred for 20-30 minutes.[9]

-

Isolation and Drying: The precipitate is collected on a Büchner funnel, washed sequentially with cold water, cold methyl alcohol, and ether. The cake is sucked as dry as possible and then dried in a vacuum desiccator over concentrated sulfuric acid.[9]

-

Thermal Decomposition: The dried salt is placed in a flask and heated gently. The decomposition will proceed spontaneously once initiated. The crude this compound is collected, with a significant portion remaining in the flask.[9]

-

Purification: The residue in the flask is subjected to steam distillation. A second steam distillation yields the pure, white compound, which is then dried. The overall yield is approximately 54-56% based on the initial benzidine.[9]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. For synthesizing this compound, this would typically involve the reaction of a 4-fluorophenylboronic acid with a 4-fluoroaryl halide.[10]

General Experimental Protocol:

-

Reaction Setup: To a reaction flask, add 4-fluorophenylboronic acid, 1-bromo-4-fluorobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).[10]

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield pure this compound.[10]

Applications in Research and Development

The unique properties of this compound, stemming from its fluorinated biphenyl core, make it a valuable compound in several high-tech fields.

-

Organic Electronics: It serves as a crucial building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to thermal stability and can help tune the electronic properties of the final materials.[6]

-

Pharmaceutical Development: The difluorobiphenyl moiety is incorporated into novel drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and the pharmacokinetic profile of therapeutic agents.[6][10] It is a known intermediate in the synthesis of drugs like Flunarizine.[11]

-

Polymer Chemistry: This compound is a key monomer in the synthesis of high-performance polymers such as Polyether ether ketone (PEEK).[11] These polymers exhibit exceptional thermal stability and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical industries.[6][11]

-

Agrochemicals: Similar to its role in pharmaceuticals, the inclusion of fluorine can improve the efficacy and stability of pesticides and herbicides.[6][10]

-

Analytical Chemistry: It is utilized as a reference standard in chromatographic techniques for the analysis of complex mixtures.[6]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is an irritant to the skin, eyes, and respiratory system.[7][12][13] It is also considered a dangerous good for transportation.[1] Ingestion may cause gastrointestinal irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[12][13][14] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[15]

-

Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12][13] Minimize dust generation during handling.[12]

-

First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[12] If inhaled, move to fresh air.[12] Seek medical attention if irritation persists or if ingested.[12]

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound|398-23-2|lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound [stenutz.eu]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 398-23-2 [amp.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. 4,4'-Difluorobenzophenone (DFBP) Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [hdinresearch.com]

- 12. This compound(398-23-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. accustandard.com [accustandard.com]

Crystal Structure Analysis of 4,4'-Difluorobiphenyl: A Temperature-Dependent In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the temperature-dependent crystal structure analysis of 4,4'-Difluorobiphenyl. The document summarizes key crystallographic data at various temperatures, details the experimental protocols for such analyses, and presents a logical workflow for these studies. This information is crucial for understanding the solid-state properties and conformational behavior of this molecule, which is a valuable building block in the development of pharmaceuticals and high-performance materials.[1]

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₂H₈F₂.[2] It consists of two phenyl rings linked by a central carbon-carbon bond, with a fluorine atom substituted at the para position of each ring. The molecular conformation of biphenyl and its derivatives is a result of a delicate balance between intramolecular and intermolecular forces.[2] While the isolated biphenyl molecule is non-planar, in the crystalline state at room temperature, it becomes planar. The substitution of hydrogen with halogen atoms, such as fluorine, can alter this balance of forces.[2]

The crystal structure of this compound has been determined to be isostructural with biphenyl, belonging to the P2₁/a space group with two molecules per unit cell (Z=2).[2] Studies have shown that the molecules are planar across a range of temperatures, exhibiting a significant librational amplitude around the long molecular axis.[2]

Temperature-Dependent Crystallographic Data

The following tables summarize the unit cell parameters of this compound determined at five different temperatures between 155 K and 293 K.[2] This data is essential for understanding the thermal expansion and the subtle structural changes the crystal lattice undergoes with temperature variations.

Table 1: Unit Cell Parameters of this compound at Various Temperatures [2]

| Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| 293 | 7.78(1) | 5.847(9) | 9.99(1) | 92.85(9) | 454.2(2) |

| 250 | 7.74(1) | 5.81(1) | 9.92(1) | 92.5(1) | 445.9(2) |

| 220 | 7.71(1) | 5.78(1) | 9.87(1) | 92.2(1) | 440.1(2) |

| 185 | 7.67(1) | 5.74(1) | 9.81(1) | 91.8(1) | 432.5(2) |

| 155 | 7.64(1) | 5.71(1) | 9.76(1) | 91.5(1) | 425.8(2) |

Note: The numbers in parentheses represent the estimated standard deviations.

Experimental Protocols

The determination of the crystal structure of this compound at different temperatures involves a series of precise experimental steps. The following protocol is based on the methodologies reported in the literature.[2]

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis were grown from an ethanol solution.[2] The compound, which appears as a white to light yellow powder or crystal, was dissolved in ethanol and allowed to crystallize, forming plate-like crystals.[1][2]

Data Collection

A single crystal of appropriate dimensions (e.g., 0.3 x 0.3 x 0.1 mm) was selected and mounted on a diffractometer.[2] The crystal was then cooled to the desired temperature using a suitable cryogenic system. X-ray diffraction data were collected using Molybdenum Kα radiation (λ = 0.71073 Å).[2] A series of diffraction images were recorded as the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares techniques. The thermal motion of the atoms was analyzed by refining the translational and librational tensors.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the temperature-dependent crystal structure analysis of this compound.

Caption: Experimental workflow for temperature-dependent crystal structure analysis.

Conclusion

The temperature-dependent crystal structure analysis of this compound reveals that the molecule maintains a planar conformation over a wide temperature range. The provided data and protocols offer a solid foundation for researchers working with this compound, enabling a deeper understanding of its solid-state behavior which is critical for its applications in drug development and materials science. The subtle changes in unit cell parameters with temperature are key to understanding its thermal expansion and packing forces within the crystal lattice.

References

An In-depth Technical Guide to the Solubility of 4,4'-Difluorobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Difluorobiphenyl, a key intermediate in the synthesis of high-performance polymers, liquid crystals, and pharmaceuticals. Understanding its solubility in various organic solvents is critical for process optimization, purification, and formulation development. While comprehensive quantitative solubility data is not widely published, this guide consolidates available information and presents a detailed experimental protocol for its determination.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, some qualitative and indicative data have been compiled below. The compound is consistently reported as insoluble in water.[1][2][3][4] Commercial suppliers offer solutions of this compound in acetone and methanol, indicating its solubility in these solvents.

| Solvent | Temperature (°C) | Solubility | Method of Analysis |

| Water | Ambient | Insoluble[1][2][3][4] | Not Specified |

| Acetone | Not Specified | ≥ 2000 µg/mL* | Not Specified |

| Methanol | Not Specified | ≥ 2000 µg/mL** | Not Specified |

*Based on commercially available solutions. **Based on commercially available solutions.

Due to the limited availability of public data, experimental determination of solubility in the solvent of interest is highly recommended. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent is the isothermal shake-flask method .[5] The concentration of the dissolved solute in the saturated solution can then be determined using various analytical techniques, with the gravimetric method being a straightforward and accurate option.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes and volumetric flasks

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours, depending on the solvent and the solute. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

-

Sample Collection and Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Quantification of Solute: Determine the concentration of this compound in the clear, saturated solution using a suitable analytical method. The gravimetric method is described below.

Gravimetric Analysis for Quantification

This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.

Procedure:

-

Weighing the Sample: Accurately weigh a clean, dry, and pre-weighed container (e.g., a small beaker or evaporating dish).

-

Transferring the Saturated Solution: Transfer the known volume of the filtered saturated solution (from the Isothermal Shake-Flask Method, step 3) into the pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid any loss of the solute.

-

Drying and Final Weighing: Once the solvent is completely evaporated, dry the container with the solid residue in a vacuum oven until a constant weight is achieved. This ensures that all residual solvent has been removed.

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of container with dried solute - Mass of empty container) / Volume of saturated solution taken (mL) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the isothermal shake-flask method followed by gravimetric analysis.

Caption: Workflow for determining the solubility of this compound.

References

4,4'-Difluorobiphenyl: A Technical Guide to Toxicological Information and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological information and essential safety precautions for 4,4'-Difluorobiphenyl. Due to a notable lack of extensive toxicological studies on this specific compound, this document also outlines the standard experimental protocols that would be employed to assess its toxicity. This guide is intended to inform researchers, scientists, and professionals in drug development about the known hazards and to provide a framework for conducting further toxicological evaluations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value |

| CAS Number | 398-23-2 |

| Molecular Formula | C₁₂H₈F₂ |

| Molecular Weight | 190.19 g/mol |

| Appearance | White to light yellow to light orange powder to crystal.[1] |

| Melting Point | 88-91 °C (lit.). |

| Boiling Point | 254-255 °C (lit.). |

| Solubility | Not miscible or difficult to mix in water.[2] Low water solubility.[3] |

| Vapor Pressure | No data available |

| Flash Point | Not applicable. |

| Stability | Stable under recommended storage conditions. No decomposition if used according to specifications.[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | 2A, 2 | H319: Causes serious eye irritation.[2][4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[4] |

| Acute toxicity, Oral (for a related compound, 4,4'-Difluorobenzophenone) | 4 | H302: Harmful if swallowed.[4] |

| Chronic aquatic toxicity (for a related compound, 4,4'-Difluorobenzophenone) | 2 | H411: Toxic to aquatic life with long lasting effects.[4] |

Signal Word: Warning

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

Safety Precautions and Handling

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[4] A complete suit protecting against chemicals should be worn where prolonged or repeated exposure is likely.[4]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[4]

Engineering Controls

-

Use only outdoors or in a well-ventilated area.[3]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[3]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, well-ventilated place.[3] Keep container tightly closed.[3] Store locked up.[3]

First Aid Measures

-

After Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

After Skin Contact: IF ON SKIN: Wash with plenty of soap and water.[3] If skin irritation occurs: Get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]

-

After Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists: Get medical advice/attention.[3]

-

After Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] Quantitative data such as LD50 (median lethal dose) and LC50 (median lethal concentration) are not available in the public domain for this specific compound. The toxicity of fluorinated aromatic compounds can be similar to or, in some cases, significantly different from their non-fluorinated counterparts.[7] Metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites, such as fluoroacetic acid, which can disrupt cellular metabolic pathways like the Krebs cycle.[8][9]

Conceptual Metabolic Pathway and Potential for Toxicity

While a specific signaling pathway for the toxicity of this compound has not been elucidated, a conceptual pathway can be proposed based on the metabolism of other fluorinated aromatic compounds. The following diagram illustrates a plausible route for its biotransformation and subsequent potential for inducing cellular toxicity.

Caption: Conceptual metabolic pathway for this compound and potential routes to cellular toxicity.

Standardized Experimental Protocols for Toxicological Assessment

Given the lack of specific toxicological data for this compound, this section details the standard experimental protocols, primarily based on OECD guidelines, that would be utilized to characterize its potential hazards.

Acute Toxicity Studies

The primary goal of acute toxicity studies is to determine the adverse effects that occur within a short time of administration of a single dose of a substance.[10][11]

-

Principle: A single dose of the test substance is administered orally to fasted animals.[11][12][13] The animals are then observed for a defined period (typically 14 days) for signs of toxicity and mortality.[11]

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[14]

-

Dose Levels: A stepwise procedure is often employed, starting with a dose expected to produce some signs of toxicity without causing mortality.[14] A limit test at 2000 mg/kg or 5000 mg/kg may be performed if the substance is expected to have low toxicity.[12]

-

Administration: The substance is administered by gavage using a stomach tube.[13][14]

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.[15] Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.[14]

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) and to estimate the LD50.[12]

-

Principle: The test substance is applied to the shaved skin of the test animals for a 24-hour period.[1][16]

-

Test Animals: Adult rats are commonly used.[1]

-

Dose Application: The substance is applied uniformly over an area of at least 10% of the body surface and held in contact with the skin using a porous gauze dressing.[1]

-

Observations: Animals are observed for signs of toxicity and skin irritation for at least 14 days.[1][16]

-

Data Analysis: The study provides information on the health hazards likely to arise from short-term dermal exposure.[10]

-

Principle: Animals are exposed to the test substance, typically as a dust or aerosol, for a defined period (usually 4 hours).[17][18][19]

-

Exposure: Exposure can be whole-body or nose-only.[17]

-

Observations: Animals are observed for at least 14 days for signs of toxicity.[18]

-

Data Analysis: The results are used to estimate the LC50 and classify the substance for inhalation toxicity.[17][18]

Repeated Dose Toxicity Studies

-

Principle: The test substance is administered orally in graduated daily doses to several groups of animals for 90 days.[20][21][22][23][24]

-

Test Animals: The preferred species is the rat.[21][22][23] Each group should consist of at least 10 males and 10 females.[22][23][24]

-

Dose Levels: At least three dose levels and a control group are used.[22] The highest dose should induce toxicity but not death.[22]

-

Observations: Detailed clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and urinalysis are performed.[23] A full histopathological examination of organs and tissues is conducted at the end of the study.[23]

-

Data Analysis: This study provides information on the major toxic effects, target organs, and a No-Observed-Adverse-Effect Level (NOAEL).[20][21][22]

Genotoxicity Studies

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material.

-

Principle: This test uses several strains of Salmonella typhimurium that are mutated to require histidine for growth.[25][26][27] The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[25][26][27]

-

Methodology: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).[25][26] The number of revertant colonies is counted and compared to a negative control.[27]

-

Interpretation: A positive result indicates that the substance is mutagenic.[25][27]

-

Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[28][29][30]

-

Methodology: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes) are exposed to the test substance with and without metabolic activation.[28] Cells are arrested in metaphase, harvested, and analyzed microscopically for chromosomal aberrations.[29][30][31]

-

Interpretation: A statistically significant, dose-dependent increase in cells with chromosomal aberrations indicates a positive result.[28]

In Vitro Cytotoxicity Assay

-

Principle: These assays measure the ability of a compound to cause cell damage or death.[32] They are often used as a preliminary screen for toxicity.

-

Methodology: Cultured cells are exposed to various concentrations of the test substance.[32][33] Cell viability is then assessed using methods such as the MTT assay, which measures mitochondrial activity, or by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[34]

-

Data Analysis: The results are typically expressed as an IC50 value, which is the concentration of the substance that causes a 50% reduction in cell viability.[33][35]

The following diagram illustrates a general workflow for toxicological testing of a chemical compound like this compound.

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Conclusion

While this compound is a valuable compound in various research and development applications, it is crucial to recognize the current gaps in its toxicological profile. The information provided in this guide, based on available safety data sheets and general knowledge of related compounds, underscores the necessity of handling this chemical with stringent safety precautions. For a comprehensive understanding of its potential risks to human health and the environment, further toxicological studies following standardized protocols, such as those outlined by the OECD, are essential. Researchers and drug development professionals are strongly encouraged to consult this guide as a starting point for safe handling practices and to consider the need for more detailed toxicological assessments in their work.

References

- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 2. agilent.com [agilent.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound(398-23-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. fda.gov [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. Acute dermal toxicity studies | PPTX [slideshare.net]

- 16. nucro-technics.com [nucro-technics.com]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 21. ask-force.org [ask-force.org]

- 22. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ossila.com [ossila.com]

- 28. criver.com [criver.com]

- 29. fda.gov [fda.gov]

- 30. oecd.org [oecd.org]

- 31. 2.5. In vitro mammalian chromosomal aberration test [bio-protocol.org]

- 32. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 33. scribd.com [scribd.com]

- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Unveiling the Structural Nuances: A Comparative Analysis of 4,4'-Difluorobiphenyl and Biphenyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences and solid-state packing, thereby altering their physicochemical and biological properties. This technical guide provides a detailed comparative analysis of the molecular structures of 4,4'-Difluorobiphenyl and its parent compound, biphenyl. By examining key differences in their three-dimensional arrangements, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural implications of para-fluorination in this important molecular scaffold.

Core Structural Differences: A Quantitative Comparison

The substitution of hydrogen with fluorine at the 4 and 4' positions of the biphenyl ring system leads to significant, albeit subtle, changes in its molecular geometry. These differences, primarily observed in the torsional angle between the phenyl rings and in specific bond lengths, are contingent on the physical state of the molecule. In the gas phase, steric hindrance between the ortho-protons of the two phenyl rings forces biphenyl into a twisted conformation. Conversely, in the solid state, crystal packing forces overcome this steric strain, favoring a planar arrangement.

Calculations suggest that in this compound, the electronic effects of the highly electronegative fluorine atoms contribute to a greater stability of the planar conformation in the solid state compared to biphenyl. This is attributed to the enhanced π-conjugation across the central C-C bond.

The following table summarizes the key quantitative differences in the molecular structures of biphenyl and this compound based on available experimental data.

| Molecular Parameter | Biphenyl (Gas Phase) | Biphenyl (Solid State) | This compound (Solid State) |

| Torsional Angle (C1-C1'-C2'-C3') | ~42° - 44.4°[1] | ~0° (Planar)[1] | Planar |

| Inter-ring C-C Bond Length (C1-C1') | ~1.486 Å[2] | ~1.506 Å | Data not readily available |

| Average C-C Bond Length (in ring) | Data not readily available | Data not readily available | Data not readily available |

| C-F Bond Length | N/A | N/A | ~1.35 Å[3] |

Visualizing the Structural Disparity

The fundamental difference in the preferred conformation of biphenyl in the gas phase versus the solid state, and the influence of fluorine substitution, can be visualized through the following logical diagram.

Experimental Protocols for Structural Determination

The determination of the precise molecular structures of crystalline solids like this compound and biphenyl is primarily achieved through single-crystal X-ray diffraction. For gas-phase structural analysis, gas electron diffraction is the method of choice.

Single-Crystal X-ray Diffraction (SCXRD)

This technique provides detailed information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and torsional angles.[4]

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent using techniques such as slow evaporation, vapor diffusion, or cooling. The crystals should ideally be 0.1-0.3 mm in size and free of defects.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4] This allows for the precise rotation of the crystal in the X-ray beam.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group of the crystal. The raw data is corrected for various factors, including background noise and absorption.

-

Structure Solution and Refinement: The initial positions of the atoms in the crystal structure are determined using computational methods. This initial model is then refined against the experimental diffraction data to obtain the final, precise molecular structure.[4]

The following workflow illustrates the key stages of a single-crystal X-ray diffraction experiment.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[5]

Methodology:

-

Sample Introduction: A gaseous beam of the sample molecules is introduced into a high-vacuum chamber through a nozzle.[5]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the molecules.[5]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector. The intensity of these rings is recorded as a function of the scattering angle.[5]

-

Data Analysis: The experimental scattering intensities are converted into a molecular scattering curve. This curve is then used to refine a theoretical model of the molecule's geometry, yielding information on bond lengths, bond angles, and torsional angles.[5]

The logical flow of a gas-phase electron diffraction experiment is depicted below.

References

The Chemical Stability of Fluorinated Aromatic Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic hydrocarbons has become a pivotal strategy in modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine profoundly influence the stability of these molecules, impacting their metabolic fate, thermal resistance, and overall chemical reactivity. This technical guide provides a comprehensive overview of the core principles governing the chemical stability of fluorinated aromatic hydrocarbons, supported by quantitative data, detailed experimental protocols, and logical visualizations to inform research and development.

Core Principles of Fluorine-Induced Stability

The enhanced stability of fluorinated aromatic hydrocarbons stems primarily from the inherent strength of the carbon-fluorine (C-F) bond. As the most electronegative element, fluorine forms a highly polarized and exceptionally strong covalent bond with carbon.[1] This fundamental property translates into several key advantages in molecular design, particularly in drug development.

Carbon-Fluorine Bond Strength

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than that of a carbon-hydrogen (C-H) bond.[1][2] This high energy barrier to cleavage renders fluorinated compounds less susceptible to metabolic attack and chemical degradation. The strength of the C-F bond can be influenced by the hybridization of the carbon atom and the presence of other substituents.

Metabolic Stability

A primary driver for the use of fluorination in drug discovery is the significant enhancement of metabolic stability.[3][4] Cytochrome P450 (CYP450) enzymes, the primary catalysts of drug metabolism in the liver, often target metabolically labile C-H bonds for hydroxylation.[3] By replacing these vulnerable hydrogens with fluorine, medicinal chemists can effectively "block" these sites of metabolism, thereby increasing the compound's half-life and bioavailability.[3][5] This strategy can lead to a more favorable pharmacokinetic profile, reducing the required dosing frequency and improving patient compliance.[6]

Thermal and Chemical Stability

The robustness of the C-F bond also contributes to the increased thermal and general chemical stability of fluorinated aromatic hydrocarbons.[7][8] These compounds often exhibit higher decomposition temperatures compared to their non-fluorinated analogs.[9] Furthermore, the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards certain chemical reactions, although it can also activate the ring towards others, such as nucleophilic aromatic substitution.

Quantitative Data on Stability

To provide a clear and comparative overview, the following tables summarize key quantitative data related to the stability of fluorinated aromatic hydrocarbons.

Bond Dissociation Energies

The following table presents a comparison of bond dissociation energies for C-F bonds in various chemical environments compared to other carbon-halogen and carbon-hydrogen bonds.

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| CH₃–F | 115 | 485 |

| CH₃–H | 104.9 | 413 |

| CH₃–Cl | 83.7 | 339 |

| CH₃–Br | 72.1 | 276 |

| CH₃–I | 57.6 | 240 |

| C₆H₅–F (Fluorobenzene) | Not specified in search results | 472.7 |

| Benzyl Fluoride | Not specified in search results | 413.2 |

Data sourced from multiple references.[2][10][11]

Metabolic Stability: Fluorinated vs. Non-Fluorinated Analogs

This table provides a comparative view of the in vitro metabolic stability of several fluorinated compounds and their non-fluorinated counterparts, highlighting the impact of fluorination on half-life (t½) and intrinsic clearance (Clint).

| Compound ID/Name | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source Species |

| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse Liver Microsomes |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse Liver Microsomes |

| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | Mouse Liver Microsomes |

| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | Rat Liver Microsomes |

| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | Rat Liver Microsomes |

| Norfloxacin | Fluorinated quinolone | 3.75 (in vivo, hours) | Renal and metabolic | Human |

| Ciprofloxacin | Fluorinated quinolone | 3.9 - 4.0 (in vivo, hours) | Renal and metabolic | Human |

| Ofloxacin | Fluorinated quinolone | 7.0 (in vivo, hours) | Primarily renal | Human |

| Sertraline | Non-fluorinated antidepressant | 26 (in vivo, hours) | Almost total metabolic conversion | Human |

Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. The trend of increased stability with fluorination within a study is the key takeaway.[3][4][6]

Thermal Stability Data

The following table summarizes thermal decomposition data for a selection of fluorinated compounds, demonstrating their high thermal stability.

| Compound | Decomposition Temperature (°C) | Method |

| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | Peak decomposition: 252–298 | DSC |

| Fluorinated Graphene | Begins to decompose at ~436.6 | TG-DSC |

| Poly(VDF-co-MAF-C₆F₁₃) Copolymers | Stable up to ~350 | TGA |

| Polyvinylidene fluoride (PVDF) homopolymer | Td(10%) = 451 | TGA |

Data sourced from multiple references.[9][12][13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for accurately assessing the stability of fluorinated aromatic hydrocarbons. The following sections outline methodologies for key stability-indicating assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.[3][4]

Materials:

-

Test compound and a non-fluorinated analog (if available)

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., isocitrate dehydrogenase, isocitrate, NADP+, MgCl₂)

-

Control compound with known metabolic stability (e.g., testosterone, verapamil)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, control compound, and internal standard in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in buffer.

-

Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test or control compound. Pre-incubate the plate at 37°C for a few minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clint) using the appropriate formula.

-

Chemical Stability Testing (pH and Oxidative Stress)

Objective: To evaluate the stability of a compound under various pH conditions and in the presence of oxidative stress, which can occur during storage and in vivo.[14]

A. pH Stability Protocol

Materials:

-

Test compound

-

Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 7.4, 9.0)

-

Co-solvent (e.g., acetonitrile, DMSO) if the compound has low aqueous solubility

-

Incubator (e.g., 37°C or 50°C for accelerated testing)

-

HPLC or LC-MS/MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of the test compound. Dilute the stock solution into the different pH buffers to a final desired concentration.

-

Incubation: Incubate the solutions at a constant temperature.

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Analysis: Analyze the aliquots by HPLC or LC-MS/MS to determine the concentration of the parent compound remaining.

-

Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition to determine the degradation rate.

B. Oxidative Stability Protocol

Materials:

-

Test compound

-

Oxidizing agent (e.g., hydrogen peroxide, Fenton's reagent)

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching agent (e.g., catalase for hydrogen peroxide)

-

HPLC or LC-MS/MS system

Procedure:

-

Sample Preparation: Prepare a solution of the test compound in the buffer.

-

Initiation of Oxidation: Add the oxidizing agent to the solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature.

-

Time Points: At various time points, take aliquots and stop the reaction by adding a quenching agent or by dilution.

-

Analysis: Analyze the samples by HPLC or LC-MS/MS to measure the degradation of the parent compound.

-

Data Analysis: Determine the rate of degradation under oxidative stress.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a fluorinated aromatic hydrocarbon.[15]

Materials:

-

Test compound

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., nitrogen) and/or an oxidative gas (e.g., air)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the test compound into a TGA sample pan.

-

Instrument Setup: Set the desired temperature program, including the starting temperature, heating rate (e.g., 10°C/min), and final temperature. Select the atmosphere (inert or oxidative).

-

Analysis: Run the TGA experiment. The instrument will measure the mass of the sample as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition and the temperature at which specific percentages of weight loss occur (e.g., Td5%, Td10%).

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Visualizing Stability Concepts and Workflows

Graphical representations are invaluable for understanding complex relationships and experimental processes.

Caption: Fluorination blocks CYP450 metabolism.

Caption: Workflow for microsomal stability assay.

Caption: C-F bond energy enhances stability.

Conclusion

The introduction of fluorine into aromatic hydrocarbons is a powerful and versatile strategy for enhancing chemical stability. The exceptional strength of the C-F bond provides a robust defense against metabolic degradation, thermal decomposition, and certain chemical reactions. For researchers, scientists, and drug development professionals, a thorough understanding of these principles, supported by rigorous experimental evaluation, is essential for the rational design of novel molecules with optimized properties. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for navigating the challenges and harnessing the full potential of fluorination in modern chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. annualreviews.org [annualreviews.org]

- 7. researchgate.net [researchgate.net]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bond Dissociation Energy [sartep.com]

- 11. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

The Advent of a Fluorinated Biphenyl: A Review of the Discovery and Early Synthesis of 4,4'-Difluorobiphenyl

For researchers, scientists, and professionals in drug development, an understanding of the historical synthesis of key chemical building blocks is crucial for innovation. This in-depth technical guide explores the discovery and early synthetic routes to 4,4'-Difluorobiphenyl, a compound of significant interest in materials science and pharmaceuticals.

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound stands as a testament to this, with applications ranging from liquid crystals to precursors for high-performance polymers.[1] Its journey from a laboratory curiosity to a valuable synthetic intermediate is rooted in the development of fundamental reactions in organofluorine chemistry. This review focuses on the seminal works that first described the synthesis of this important molecule.

The Balz-Schiemann Reaction: A Cornerstone in Aryl Fluoride Synthesis

The most prominent and historically significant method for the synthesis of this compound is the Balz-Schiemann reaction. Discovered by German chemists Günther Balz and Günther Schiemann in 1927, this reaction provides a reliable pathway to aromatic fluorides from primary aromatic amines via the thermal decomposition of diazonium tetrafluoroborates.[2][3] This method proved to be a significant improvement over previous, often hazardous and low-yielding, techniques.

The application of the Balz-Schiemann reaction to the synthesis of this compound starts from the readily available diamine, benzidine. The process involves a two-step sequence: the tetrazotization of benzidine followed by the thermal decomposition of the resulting bis-diazonium tetrafluoroborate salt.

Experimental Workflow: Balz-Schiemann Synthesis

Detailed Experimental Protocol: The Balz-Schiemann Synthesis of this compound

The following protocol is adapted from the procedure detailed in Organic Syntheses, a testament to its reliability and widespread use in laboratory settings.[4]

Step 1: Tetrazotization of Benzidine

-

A mixture of 280 g (1.5 moles) of commercial benzidine and 880 cc (10.2 moles) of concentrated hydrochloric acid (sp. gr. 1.18) is placed in a 5-l. round-bottomed flask. The mixture is warmed on a steam bath for one to two hours, with occasional shaking, to form the dihydrochloride.

-

The flask is then equipped with a mechanical stirrer and a dropping funnel and cooled to -10°C in an ice-salt bath.

-

While maintaining the temperature below -5°C, a solution of 232 g (3.2 moles) of 95% sodium nitrite in 800 cc. of water is added over a period of two hours, until a faint positive test for nitrous acid with starch-iodide paper is obtained after twenty minutes.

Step 2: Preparation of Fluoboric Acid and Precipitation of the Diazonium Salt

-

Concurrently, 104 g (1.68 moles) of boric acid is dissolved in 222 g (6.66 moles) of 60% hydrofluoric acid in a paraffin-coated 1-l. beaker, cooled in an ice bath. The boric acid is added in small portions while stirring with a lead rod, keeping the temperature below 20–25°C.

-

The ice-cold fluoboric acid solution is then added rather rapidly, with stirring, to the finished tetrazo solution, ensuring the temperature is kept below 10°C.

-

A thick paste of 4,4'-biphenylene-bis-diazonium borofluoride forms. The mixture is stirred at 10°C for twenty to thirty minutes.

-

The precipitate is collected on a Büchner funnel, washed consecutively with about 200 cc. of cold water, 200 cc. of cold commercial methyl alcohol, and 200 cc. of commercial ether. The cake is sucked as dry as possible between washings and then dried in a vacuum desiccator over concentrated sulfuric acid.

Step 3: Thermal Decomposition and Purification

-

The completely dried tetrazonium borofluoride is decomposed in a 1-l. round-bottomed flask connected via a wide bent tube to a second flask containing water to trap any volatile byproducts.

-

The salt is heated with a burner. Once white fumes begin to evolve, the burner is removed, and the decomposition is allowed to proceed spontaneously. Heat is reapplied as needed to ensure complete decomposition.

-

The crude this compound is recovered from the decomposition flask and the receiver by steam distillation of the black residue.

-

A second steam distillation of the collected product yields pure white this compound.

Quantitative Data from Early Syntheses

The following table summarizes the quantitative data reported in the early literature for the synthesis of this compound.